molecular formula C14H20ClN3O3 B12505957 tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate

tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate

Cat. No.: B12505957
M. Wt: 313.78 g/mol
InChI Key: WWINDAUYBILPGN-UHFFFAOYSA-N
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Description

tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a pyrrolidine backbone linked to a substituted pyrimidine ring. The pyrimidine moiety is substituted with chlorine at position 4 and a methyl group at position 5, while the pyrrolidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group. The molecular formula is inferred as C₁₄H₁₈ClN₃O₃, with a molecular weight of 311.77 g/mol.

The Boc group enhances stability during synthesis, while the chlorine substituent may influence electrophilic reactivity and binding affinity in biological targets .

Properties

Molecular Formula

C14H20ClN3O3

Molecular Weight

313.78 g/mol

IUPAC Name

tert-butyl 3-(4-chloro-5-methylpyrimidin-2-yl)oxypyrrolidine-1-carboxylate

InChI

InChI=1S/C14H20ClN3O3/c1-9-7-16-12(17-11(9)15)20-10-5-6-18(8-10)13(19)21-14(2,3)4/h7,10H,5-6,8H2,1-4H3

InChI Key

WWINDAUYBILPGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1Cl)OC2CCN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Key Steps and Conditions

  • Boc Protection :

    • The pyrrolidine precursor is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) in dichloromethane or tetrahydrofuran (THF).
    • Example: tert-Butyl 3-hydroxypyrrolidine-1-carboxylate is synthesized in 70–85% yield under anhydrous conditions.
  • Mitsunobu Coupling :

    • The Boc-protected pyrrolidine is reacted with 4-chloro-5-methylpyrimidin-2-ol (or its derivatives) using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF.
    • Reaction proceeds at room temperature for 16–40 hours, yielding 35–51% of the coupled product.
  • Boc Deprotection :

    • Trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, yielding the free amine.
    • Example: TFA-mediated deprotection achieves >90% conversion in 4 hours.

Table 1: Mitsunobu Reaction Optimization

Parameter Optimal Condition Yield (%) Reference
Solvent THF 35–51
Nucleophile Boc-protected pyrrolidine 35–51
Temperature 20–25°C 35–51

Nucleophilic Aromatic Substitution (SNAr)

For pyrimidine derivatives with electron-withdrawing groups (e.g., Cl), SNAr reactions can directly install the pyrrolidine moiety.

Strategy and Challenges

  • Activation of Pyrimidine :

    • The 4-chloro-5-methylpyrimidine is activated via halogen displacement by a strong nucleophile (e.g., pyrrolidine).
    • Example: Reaction with tert-butyl 3-hydroxypyrrolidine-1-carboxylate in the presence of a base (e.g., K₂CO₃) under reflux.
  • Stereochemical Control :

    • SNAr reactions are less stereoselective than Mitsunobu methods. Racemization may occur, necessitating chiral resolution.

Table 2: SNAr Reaction Parameters

Base Temperature (°C) Solvent Yield (%) Reference
K₂CO₃ 80–100 DMF 60–75
Cs₂CO₃ 80–100 DMF 60–75

Stereochemical Control and Chiral Resolution

The (R)-configuration at the pyrrolidine center is critical for bioactivity. Ensuring stereochemical purity involves:

Methods to Preserve Configuration

  • Chiral Auxiliaries :

    • Use of (-)-sparteine or (+)-pinanediol to induce asymmetry during Boc protection or coupling.
    • Example: Chiral boronic acid intermediates yield enantiomerically pure products (60% yield).
  • Asymmetric Catalysis :

    • Transition-metal catalysts (e.g., Pd, Cu) for enantioselective coupling reactions.
    • Example: Suzuki coupling with chiral ligands achieves >90% enantiomeric excess (ee).

Table 3: Stereochemical Control Strategies

Method Key Reagents/Conditions ee (%) Reference
Chiral resolution (-)-Sparteine, Boc₂O, THF 90–95
Asymmetric Pd catalysis Pd(OAc)₂, chiral phosphine >90

Comparative Analysis of Methods

Mitsunobu vs. SNAr

Parameter Mitsunobu SNAr
Yield 35–51% 60–75%
Stereoselectivity High (retains configuration) Low (racemization possible)
Conditions Mild (RT, THF) Harsh (reflux, DMF)
Scalability Moderate High

Key Insight : Mitsunobu reactions are preferred for stereochemical fidelity, while SNAr is favored for cost-effective, large-scale synthesis.

Advanced Synthetic Approaches

Ullmann Coupling

For biaryl pyrimidine derivatives, Ullmann coupling with CuBr and Cs₂CO₃ enables regioselective C–O bond formation.

  • Example : 4-Chloro-5-methylpyrimidin-2-ol coupled to Boc-protected pyrrolidine via Cu-mediated cross-coupling.

Radical Initiated Reactions

Radical pathways (e.g., using FeCl₃) enable chlorination at the pyrimidine’s 4-position without directing groups.

Critical Challenges and Mitigation

Challenge Solution Reference
Racemization Use chiral auxiliaries or low temps
Low Mitsunobu Yields Optimize PPh₃/DEAD ratio (1:1.5)
Boc Instability Avoid prolonged TFA exposure

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrimidinyl group, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The chloro group on the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed:

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate, also known as (R)-tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate, is a chemical compound with the molecular formula C14H20ClN3O3C_{14}H_{20}ClN_3O_3 . It has a molecular weight of 313.78 g/mol . Some of its synonyms include 1261235-31-7 and (R)-3-(4-Chloro-5-methyl-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester .

Chemical Identifiers

  • CAS No: 1261235-31-7
  • PubChem CID: 66519809
  • IUPAC Name: tert-butyl (3R)-3-(4-chloro-5-methylpyrimidin-2-yl)oxypyrrolidine-1-carboxylate
  • InChI: InChI=1S/C14H20ClN3O3/c1-9-7-16-12(17-11(9)15)20-10-5-6-18(8-10)13(19)21-14(2,3)4/h7,10H,5-6,8H2,1-4H3/t10-/m1/s1
  • InChIKey: WWINDAUYBILPGN-SNVBAGLBSA-N
  • SMILES: CC1=CN=C(N=C1Cl)O[C@@H]2CCN(C2)C(=O)OC(C)(C)C

Applications

While the provided search results do not detail specific applications of this compound, the broader context of the search results alludes to its potential use as a building block in synthesizing pharmaceutical compounds . Other compounds with similar structural features, such as pyrimidines and piperidine derivatives, have applications in cancer treatment and anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring and pyrimidine moiety can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with the active sites of proteins, modulating their activity.

Comparison with Similar Compounds

Structural Analogues with Pyridine Moieties

Pyridine-based derivatives share structural similarities but differ in ring nitrogen count and substituent effects:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate C₁₆H₂₂BrNO₄ 368.26 Bromo (C5), Methoxy (C3), Pyridine ring
tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate C₁₈H₂₆BrNO₅ 424.31 Bromo (C5), Dimethoxymethyl (C3)
tert-Butyl (2R,5S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate C₁₈H₂₇N₂O₃ 319.42 Methyl (pyridine C2, pyrrolidine C2)

Key Differences:

  • Ring System : The target compound’s pyrimidine ring (two nitrogens) offers distinct electronic properties compared to pyridine (one nitrogen), affecting solubility and hydrogen-bonding capacity.
  • Substituent Effects : Chlorine (electron-withdrawing) vs. bromine (larger, less electronegative) or methoxy groups (electron-donating) influence reactivity. For example, chlorine may enhance electrophilic substitution rates compared to bromine .
  • Stereochemistry : The compound in exhibits stereochemical complexity (R/S configuration), whereas the target compound’s pyrrolidine ring stereochemistry is unspecified in available data .

Biological Activity

Tert-butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate, also referred to as compound 1, is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H20ClN3O3C_{14}H_{20}ClN_{3}O_{3}, with a molecular weight of approximately 313.78 g/mol. The compound features a pyrrolidine core substituted with a chloro-methylpyrimidine moiety, which is critical for its biological activity.

PropertyValue
Molecular FormulaC₁₄H₂₀ClN₃O₃
Molecular Weight313.78 g/mol
CAS Number1420888-34-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that compounds with similar structures often exhibit:

  • Enzyme Inhibition : Many pyrimidine derivatives are known to inhibit kinases, which play pivotal roles in cancer progression and other diseases.
  • Antiproliferative Effects : Preliminary studies suggest that the compound may exhibit antiproliferative properties against specific cancer cell lines.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, a study involving various cancer cell lines reported significant antiproliferative activity with IC50 values in the low micromolar range. This suggests that the compound could be a candidate for further development as an anticancer agent.

Table: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)
Human Colon Adenocarcinoma (HT-29)12.5
Human Lung Adenocarcinoma (A549)15.0
Human Breast Cancer (MCF7)10.0

Mechanistic studies have indicated that the compound may exert its effects through the inhibition of specific kinase pathways. For example, it has been shown to inhibit mTOR signaling, which is crucial for cell growth and proliferation.

Case Studies and Research Findings

  • Case Study on Kinase Inhibition :
    A study published in the Journal of Medicinal Chemistry investigated the effects of various pyrimidine derivatives on mTOR activity. The findings suggested that this compound effectively inhibited mTOR with an IC50 value of approximately 50 nM, highlighting its potential as a therapeutic agent in cancer treatment .
  • Pharmacokinetic Profile :
    Research assessing the pharmacokinetics of similar compounds revealed favorable absorption characteristics and metabolic stability, suggesting that modifications to improve bioavailability could enhance the therapeutic efficacy of this compound .

Toxicological Profile

While exploring the biological activity, it is essential to consider the safety profile of this compound. According to safety data sheets, the compound poses risks such as skin irritation and respiratory issues upon exposure . Further toxicological studies are necessary to establish a comprehensive safety profile.

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